2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridazine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are often employed. The use of advanced catalysts and solvents can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzyme active sites, altering their activity and influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)acetic acid: This compound shares the piperidine ring but lacks the pyridazine ring.
2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine: Similar structure but without the carboxylic acid group.
Uniqueness
The presence of both the piperidine and pyridazine rings, along with the carboxylic acid group, makes 2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid unique. This combination of functional groups provides a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-13-6-3-8(4-7-13)14-10(15)9(11(16)17)2-5-12-14/h2,5,8H,3-4,6-7H2,1H3,(H,16,17) |
InChI Key |
KSWXFUCORDSWSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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